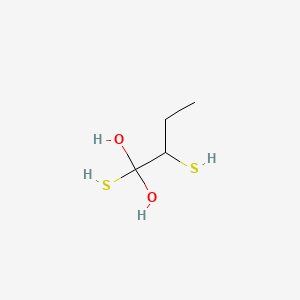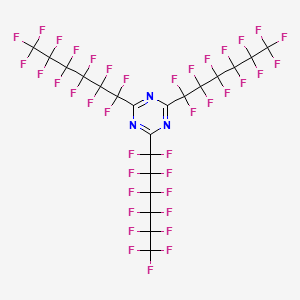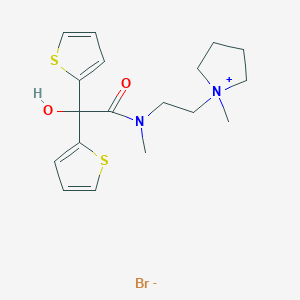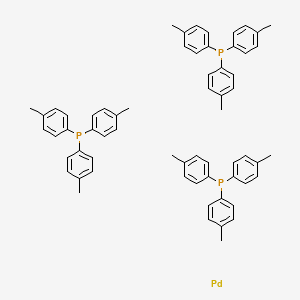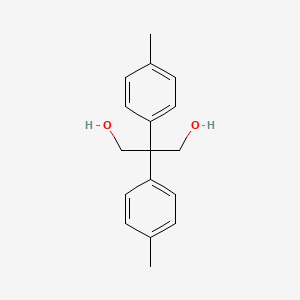
1,3-Propanediol, 2,2-di-p-tolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2,2-di-p-tolyl- is an organic compound with the molecular formula C19H22N2O4. This compound is characterized by the presence of two p-tolyl groups attached to the central carbon atom of the 1,3-propanediol backbone. It is a colorless, viscous liquid that is miscible with water and is primarily used in the production of polymers and other industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-di-p-tolyl- can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-propanediol with p-tolyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a tertiary amine, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 1,3-Propanediol, 2,2-di-p-tolyl- often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
1,3-Propanediol, 2,2-di-p-tolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The p-tolyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1,3-Propanediol, 2,2-di-p-tolyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of adhesives, coatings, and other industrial products.
作用機序
The mechanism of action of 1,3-Propanediol, 2,2-di-p-tolyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Additionally, its unique structure allows it to interact with specific receptors or proteins, modulating their activity and resulting in various biological effects .
類似化合物との比較
Similar Compounds
1,3-Propanediol: A simpler diol with a similar backbone but lacking the p-tolyl groups.
2,2-Diethyl-1,3-propanediol: Another derivative with ethyl groups instead of p-tolyl groups.
1,3-Propanediol di-p-tosylate: A related compound with tosylate groups attached to the diol.
Uniqueness
1,3-Propanediol, 2,2-di-p-tolyl- is unique due to the presence of the p-tolyl groups, which impart specific chemical and physical properties. These groups enhance the compound’s reactivity and make it suitable for specialized applications in polymer synthesis and other industrial processes .
特性
CAS番号 |
25451-09-6 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC名 |
2,2-bis(4-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C17H20O2/c1-13-3-7-15(8-4-13)17(11-18,12-19)16-9-5-14(2)6-10-16/h3-10,18-19H,11-12H2,1-2H3 |
InChIキー |
AOBZBJVTSNDERG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CO)(CO)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


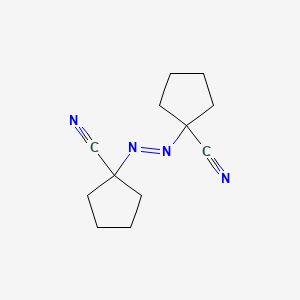
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
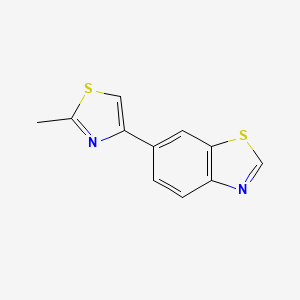
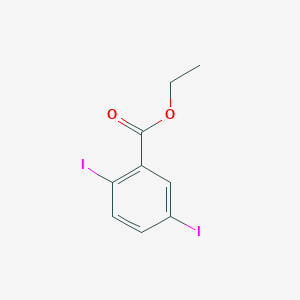
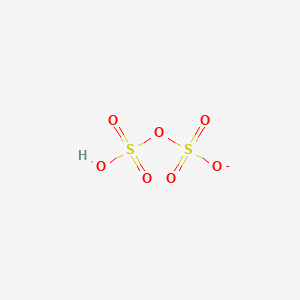
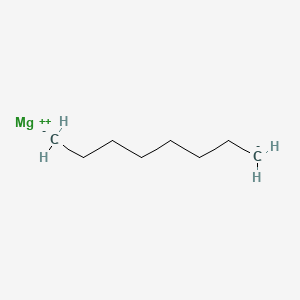
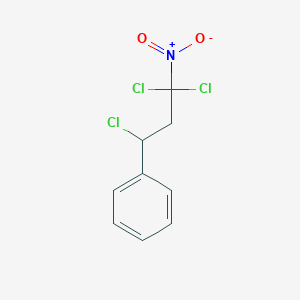
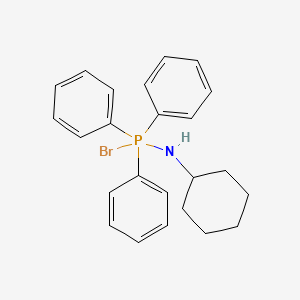
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
